molecular formula C19H17FN4O B2440296 1-(4-Fluorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea CAS No. 2034446-84-7

1-(4-Fluorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea

Cat. No.: B2440296
CAS No.: 2034446-84-7
M. Wt: 336.37
InChI Key: FPZCERXCEPDRFM-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(2-(2-phenylpyrimidin-5-yl)ethyl)urea is a useful research compound. Its molecular formula is C19H17FN4O and its molecular weight is 336.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity Evaluation

A series of compounds, including pyrimidine analogues bearing a urea moiety, were synthesized to evaluate their antiproliferative activities against various human tumor cell lines. These compounds demonstrated significant cytotoxicity, outperforming 5-fluorouracil in some cases, indicating their potential as antitumor agents (Shao et al., 2014).

Antifungal Activity

Research on the antifungal activity of 1,3,4-oxadiazolo[3,2-a]-s-triazine-5, 7-diones and their 5-thioxo-7-ones, derived from compounds similar to the subject compound, showed efficacy against A. niger and F. oxyporum. This highlights the potential use of these derivatives in developing new antifungal agents (Mishra et al., 2000).

Development of CNS Agents

A series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, potentially related in structure to the subject compound, were prepared and screened for pharmacological activity, demonstrating anxiolytic and muscle-relaxant properties. This underscores the compound's utility in developing central nervous system (CNS) agents (Rasmussen et al., 1978).

Exploration in Serotonin Receptor Antagonism

Compounds structurally related to the target molecule were studied for their binding interaction energies with monoamine oxidase proteins, indicating efficient associations. This suggests potential applications in exploring novel treatments for neurological disorders (Khan et al., 2022).

Synthesis of Hydroxamic Acids and Ureas

The subject compound is potentially relevant in the context of synthesizing ureas from carboxylic acids, showcasing a method that achieves good yields without racemization. This process is beneficial in medicinal chemistry for creating diverse bioactive molecules (Thalluri et al., 2014).

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[2-(2-phenylpyrimidin-5-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O/c20-16-6-8-17(9-7-16)24-19(25)21-11-10-14-12-22-18(23-13-14)15-4-2-1-3-5-15/h1-9,12-13H,10-11H2,(H2,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZCERXCEPDRFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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